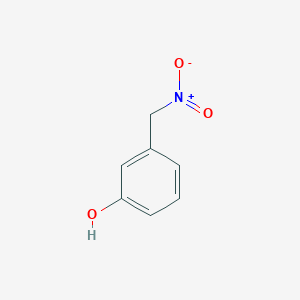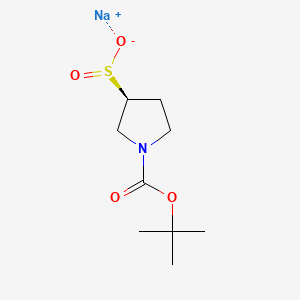
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chemical compound that belongs to the class of sulfinate salts. These compounds are often used in organic synthesis due to their ability to act as nucleophiles and participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfinylation: The protected pyrrolidine is then reacted with a sulfinylating agent, such as sulfur dioxide and a base, to introduce the sulfinate group.
Formation of Sodium Salt: The resulting sulfinate is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophiles.
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Alkylated products.
Oxidation: Sulfonates.
Reduction: Thiols.
科学研究应用
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate has various applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate involves its ability to act as a nucleophile. The sulfinate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The tert-butoxycarbonyl group provides stability to the molecule, allowing it to participate in reactions without undergoing unwanted side reactions.
相似化合物的比较
Similar Compounds
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-sulfinate: Similar structure but with the sulfinate group at a different position.
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-4-sulfinate: Another positional isomer.
Sodium (S)-1-(tert-butoxycarbonyl)piperidine-3-sulfinate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the sulfinate group and the presence of the tert-butoxycarbonyl protecting group make it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H16NNaO4S |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1 |
InChI 键 |
OKCQFZCTMMHGSD-FJXQXJEOSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)[O-].[Na+] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


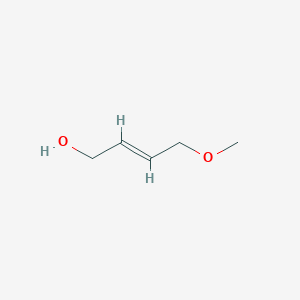
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
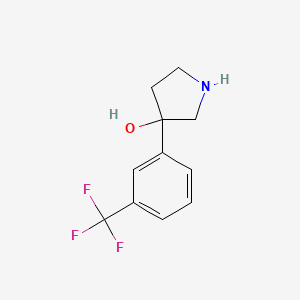
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
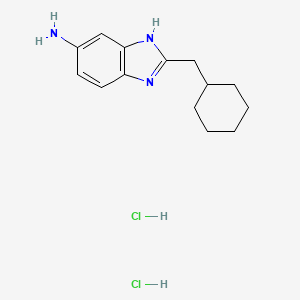
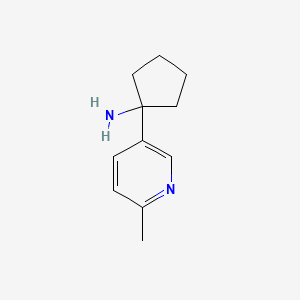
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)

